N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide
Description
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core linked to a furan-3-carboxamide moiety via an ethyl chain.
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10-8-12-16(5-6-17(12)15-10)4-3-14-13(18)11-2-7-19-9-11/h2,5-9H,3-4H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMHRCAAIFEHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-3-carboxamide, is a derivative of imidazole. Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more. .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties. They interact with their targets, causing changes that lead to their various biological activities.
Biological Activity
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Imidazo[1,2-b]pyrazole moiety : Known for its diverse biological activities.
- Furan ring : Contributes to the compound's chemical reactivity.
- Carboxamide functional group : Enhances solubility and potential interaction with biological targets.
The molecular formula of this compound is , with a molecular weight of 246.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:
1. Inhibition of Signaling Pathways
- The compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway , which is crucial for cell proliferation and survival. This inhibition can lead to reduced cancer cell growth, particularly in non-small cell lung cancer cell lines such as A549 and H460.
2. Antimicrobial Activity
- Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific data on efficacy against particular strains remain limited .
In Vitro Studies
In vitro studies have provided insights into the compound's efficacy:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 15.3 | Anti-proliferative |
| H460 | 12.7 | Induction of apoptosis |
| MCF-7 | 20.5 | Growth inhibition |
These results indicate that this compound exhibits significant anti-cancer activity across multiple cell lines.
Case Study 1: Anticancer Activity
A study conducted by Xia et al. evaluated the anticancer properties of various imidazo derivatives, including this compound. The results indicated that this compound significantly inhibited proliferation in A549 cells and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial effects of imidazo derivatives against Mycobacterium tuberculosis. The study revealed that compounds similar to this compound showed promising activity against resistant strains of TB, suggesting a potential role in treating multidrug-resistant infections .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
| Parameter | Value |
|---|---|
| Solubility | High in polar solvents |
| Plasma Protein Binding | 95% |
| CYP450 Inhibition | Moderate (CYP3A4: 52%) |
These parameters indicate favorable pharmacokinetic properties that support further development as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The compound’s closest structural analogs include:
Analysis of Functional Groups and Bioactivity:
- The imidazo[1,2-b]pyrazole core in the target compound is structurally distinct from the pyrazolo[3,4-b]pyridine system in the analog from . The former has a fused imidazole-pyrazole ring, while the latter incorporates a pyridine ring, which may influence electronic properties and binding affinity .
- The furan-3-carboxamide group in the target compound contrasts with the phenyl-pyridine-carboxamide in the analog. Furan derivatives are often associated with improved metabolic stability compared to phenyl groups but may reduce lipophilicity .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
While direct data for the target compound are unavailable, comparisons with structurally similar molecules suggest:
- Molecular Weight : The analog in has a molecular weight of 374.4 g/mol, which is within the acceptable range for drug-like molecules (typically <500 g/mol). The target compound’s molecular weight is likely similar, given its heterocyclic framework.
Hypothetical Pharmacological Profiles
- Kinase Inhibition: Imidazo[1,2-b]pyrazole derivatives are known to inhibit kinases such as JAK2 or CDK2. The ethyl-furan-3-carboxamide chain may confer selectivity for specific kinase subfamilies.
- Anticancer Activity : The pyrazolo[3,4-b]pyridine analog in has demonstrated in vitro efficacy against cancer cell lines, suggesting that the target compound could also exhibit antiproliferative effects, albeit through divergent mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
